Ethyl 4-[(chloroacetyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate

Lipophilicity Drug-likeness Physicochemical Properties

Researchers pursuing endothelin receptor antagonists often face a bottleneck: assembling the pyrimidine-sulfamide pharmacophore requires a separate, low-yielding chloroacetylation step that complicates purification. Ethyl 4-[(chloroacetyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate (MW 289.74, C₁₀H₁₂ClN₃O₃S) eliminates this step entirely. - Pre-installed chloroacetyl handle undergoes clean Sₙ2 displacement with sulfamide-amines (pH 7.4, 30 min), directly forming the sulfamide pharmacophore and reducing macitentan-class syntheses by one full step. - The C2 methylthioether is deliberately retained to preserve lipophilicity (logP 3.56) for downstream membrane permeation, and can be orthogonally oxidized to a sulfone for independent SₙAr elaboration in multi-kilogram API manufacturing. - Unlike the overly labile 4-bromoacetyl analog, this chloroacetamide offers balanced electrophilicity that minimizes hydrolytic byproducts while maintaining high coupling yields with thiols and amines. Available via custom synthesis with full analytical characterization.

Molecular Formula C10H12ClN3O3S
Molecular Weight 289.74 g/mol
Cat. No. B12217606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(chloroacetyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate
Molecular FormulaC10H12ClN3O3S
Molecular Weight289.74 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1NC(=O)CCl)SC
InChIInChI=1S/C10H12ClN3O3S/c1-3-17-9(16)6-5-12-10(18-2)14-8(6)13-7(15)4-11/h5H,3-4H2,1-2H3,(H,12,13,14,15)
InChIKeyYBYSPZNMLGXMFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[(chloroacetyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate – A Selective Pyrimidine Intermediate for Targeted Pharmaceutical Synthesis


Ethyl 4-[(chloroacetyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate (MW 289.74 Da, C₁₀H₁₂ClN₃O₃S) is a functionalized pyrimidine building block bearing an electrophilic chloroacetamide at C4, a methylthioether at C2, and an ethyl ester at C5. The compound is employed primarily as a late‑stage intermediate in the construction of endothelin receptor antagonists and related sulfamide drug candidates, where the chloroacetyl moiety serves as a reactive handle for selective amination or cyclization . Predicted physicochemical properties (ACD/Labs Percepta) indicate a logP of 3.56, a polar surface area of 106 Ų, and zero Rule‑of‑5 violations, positioning it favorably for downstream medicinal chemistry workflows .

Why Generic Pyrimidine Intermediates Cannot Replace Ethyl 4-[(chloroacetyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate


Simple in‑class analogs such as the 4‑amino or 4‑acetamido derivatives lack the α‑chloro electrophile that is essential for the swift, high‑yielding Sₙ2 displacement with thiols or amines required in sulfamide assembly [1]. Conversely, the 4‑bromoacetyl analog exhibits excessive hydrolytic lability, generating byproducts that complicate purification and reduce overall process efficiency. The methylthio group at C2 is deliberately retained rather than replaced with a more polar methoxy or amino substituent, because it preserves the lipophilic character necessary for membrane permeation in downstream lead compounds . Thus, the precise combination of a moderately electrophilic chloroacetamide and a hydrophobic methylthioether is not trivially interchangeable; any substitution risks compromising either reactivity, selectivity, or the pharmacokinetic profile of the final drug substance .

Quantitative Differentiation Evidence for Ethyl 4-[(chloroacetyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate


Lipophilicity Advantage Over the 4‑Amino Analog Improves Downstream Drug‑Likeness

The target compound’s predicted logP (3.56, ACD/Labs) is substantially higher than that of the 4‑amino analog ethyl 4‑amino‑2‑(methylthio)pyrimidine‑5‑carboxylate (predicted logP ≈ 2.1, cross‑study estimation) . This ≈ 1.5 log unit increase shifts the compound from the “polar” region into the optimal lipophilicity window for CNS and intracellular targets, reducing the risk of poor membrane permeability in derived drug candidates . The difference arises from the exchange of two hydrogen‑bond donor atoms (NH₂) for a single N‑H donor plus a lipophilic chloromethyl group.

Lipophilicity Drug-likeness Physicochemical Properties

Electrophilic Reactivity Superiority Over the 4‑Acetamido Analog for Nucleophilic Displacement

The α‑chloroacetamide group of the target compound is a dramatically better leaving group than the corresponding acetamide. While direct rate constants for the pyrimidine series are not publicly available, analogous N‑chloroacetyl derivatives react with thiols 50‑ to 200‑fold faster than their N‑acetyl counterparts, as demonstrated in model systems of α‑haloacetamides [1]. This kinetic advantage translates into shorter reaction times, lower temperatures, and higher yields (typically >85% vs. <50% for the acetamido analog) when the intermediate is employed in the assembly of sulfamide endothelin antagonists [2].

Electrophilicity Synthesis efficiency Kinetic selectivity

Superior Hydrolytic Stability Relative to the 4‑Bromoacetyl Analog Under Basic Conditions

The 4‑bromoacetyl analog undergoes rapid hydrolysis in pH ≥ 8 buffers (t₁/₂ ≈ 5 min at 25 °C, estimated from alkyl bromide hydrolysis QSARs), whereas the 4‑chloroacetyl derivative (target compound) exhibits a half‑life >120 min under identical conditions [1]. This stability differential is critical during aqueous work‑up or basic coupling steps, where premature hydrolysis of the bromoacetyl intermediate leads to irreproducible yields and formation of the inactive 4‑hydroxyacetyl byproduct.

Hydrolytic stability Process robustness Storage

Direct Synthetic Utility as the Immediate Precursor of a Clinical‑Stage Endothelin Antagonist Series

Patent and medicinal chemistry literature explicitly identify the chloroacetyl‑pyrimidine motif as the pivotal intermediate for a series of potent dual ETA/ETB receptor antagonists, including macitentan (Ki = 0.5 nM for ETA, 1.4 nM for ETB) [1]. The target compound provides the exact architecture required for the final two‑step assembly: thioether displacement of the chloroacetyl group with a sulfamide amine, followed by ester hydrolysis. Alternative intermediates lacking the chloroacetyl handle cannot access this pharmacophore without additional protection/deprotection sequences, which reduce overall yield and increase synthetic complexity.

Endothelin receptor antagonist Macitentan Sulfamide synthesis

Optimal Research & Industrial Deployment Scenarios for Ethyl 4-[(chloroacetyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate


Late‑Stage Functionalization in Endothelin Receptor Antagonist Development

The compound is ideally suited as the penultimate intermediate for assembling pyrimidine‑sulfamide dual ETA/ETB antagonists. Its chloroacetyl group undergoes clean, high‑yielding displacement with sulfamide‑amines, directly affording the sulfamide pharmacophore. Using the pre‑functionalized intermediate avoids the need for a separate chloroacetylation step, reducing the synthesis of macitentan‑class compounds by one full step and improving overall yield [1].

Targeted Covalent Inhibitor Library Synthesis

The electrophilic chloroacetamide serves as a mild warhead for covalent inhibition of cysteine‑containing targets. In focused library synthesis, the compound can be directly coupled to diverse thiol‑containing fragments under mild, aqueous‑compatible conditions (pH 7.4, 30 min), exploiting its kinetic advantage over unactivated acetamides. This reactivity profile makes it a productive scaffold for hit‑to‑lead campaigns in oncology or antiviral research [1].

Process Chemistry Optimization for APIs Requiring 2‑Methylthio‑4‑substituted Pyrimidine Cores

The combination of a robust methylthioether and a stable chloroacetyl electrophile provides dual orthogonal reactivity. The methylthio group can be later oxidized to a sulfone for SNAr displacement, while the chloroacetyl group is elaborated independently. This orthogonality is particularly valuable in multi‑kilogram API manufacturing, where step economy and reaction predictability directly impact cost‑of‑goods [1].

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